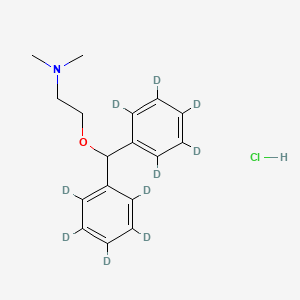
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is a deuterated form of diphenhydramine hydrochloride. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which can be useful in various analytical techniques .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride typically involves the reaction of deuterated benzyl chloride with N,N-dimethylethanolamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to maintain the deuterium labeling in the final product .
化学反応の分析
Types of Reactions
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Non-deuterated diphenhydramine.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for quantification and tracing studies.
Biology: It serves as a tool in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of 2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride involves its interaction with histamine receptors. It acts as an antagonist at H1 histamine receptors, thereby inhibiting the effects of histamine in the body. This mechanism is similar to that of diphenhydramine, but the presence of deuterium atoms can influence its pharmacokinetic properties .
類似化合物との比較
Similar Compounds
Diphenhydramine hydrochloride: The non-deuterated form of the compound.
Chlorpheniramine: Another antihistamine with a similar mechanism of action.
Promethazine: A phenothiazine derivative with antihistamine properties.
Uniqueness
2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research settings where precise measurements are required .
特性
CAS番号 |
151985-77-2 |
|---|---|
分子式 |
C17H22ClNO |
分子量 |
301.9 g/mol |
IUPAC名 |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i3D,4D,5D,6D,7D,8D,9D,10D,11D,12D; |
InChIキー |
PCHPORCSPXIHLZ-UXIVAHDCSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OCCN(C)C)[2H])[2H].Cl |
正規SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


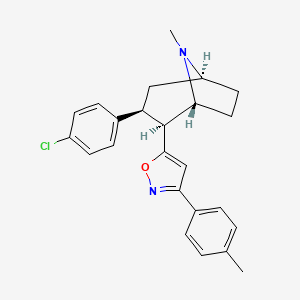
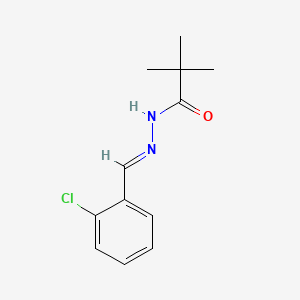


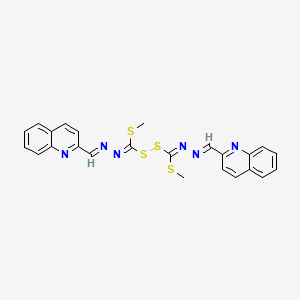
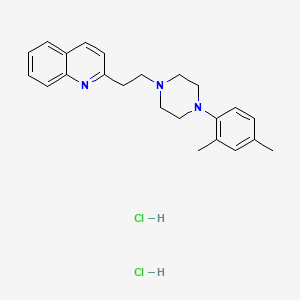

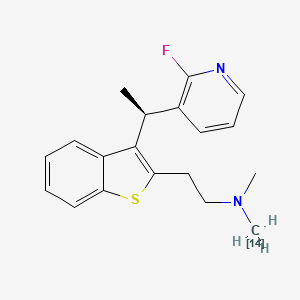
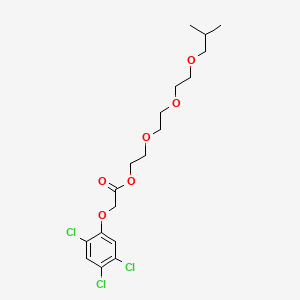
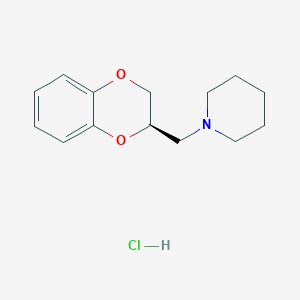
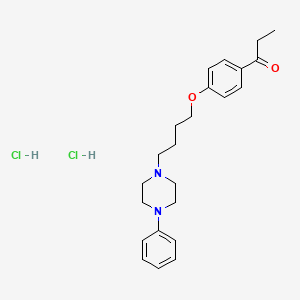
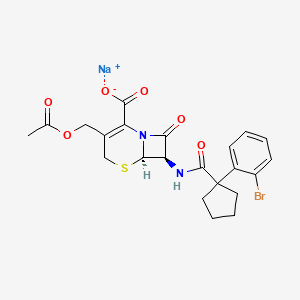
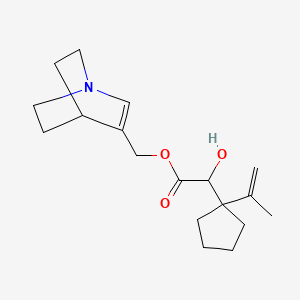
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
